molecular formula C12H13ClO2 B13986368 Methyl 2-chloro-6-cyclobutylbenzoate

Methyl 2-chloro-6-cyclobutylbenzoate

Katalognummer: B13986368
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: ZLOZSPRKUOFGAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-6-cyclobutylbenzoate is an organic compound with a unique structure that includes a cyclobutyl ring attached to a benzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-6-cyclobutylbenzoate typically involves the esterification of 2-chloro-6-cyclobutylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 2-chloro-6-cyclobutylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The cyclobutyl ring can be oxidized to form cyclobutanone derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Substitution: Formation of 2-amino-6-cyclobutylbenzoate or 2-thiocyanato-6-cyclobutylbenzoate.

    Reduction: Formation of 2-chloro-6-cyclobutylbenzyl alcohol.

    Oxidation: Formation of 2-chloro-6-cyclobutylbenzaldehyde or 2-chloro-6-cyclobutylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-chloro-6-cyclobutylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-6-cyclobutylbenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

    Methyl 2-chlorobenzoate: Lacks the cyclobutyl ring, making it less sterically hindered.

    Methyl 2-cyclobutylbenzoate: Lacks the chlorine atom, affecting its reactivity.

    Methyl 2-chloro-6-methylbenzoate: Contains a methyl group instead of a cyclobutyl ring, altering its physical and chemical properties.

Uniqueness: Methyl 2-chloro-6-cyclobutylbenzoate is unique due to the presence of both a chlorine atom and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C12H13ClO2

Molekulargewicht

224.68 g/mol

IUPAC-Name

methyl 2-chloro-6-cyclobutylbenzoate

InChI

InChI=1S/C12H13ClO2/c1-15-12(14)11-9(8-4-2-5-8)6-3-7-10(11)13/h3,6-8H,2,4-5H2,1H3

InChI-Schlüssel

ZLOZSPRKUOFGAO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC=C1Cl)C2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.